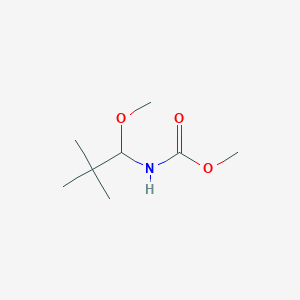
Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate, also known as metolcarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.27 g/mol. Metolcarb is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects and mammals.
Mécanisme D'action
Metolcarb works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nerve cells and causes paralysis and death in insects. The mechanism of action of Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate is similar to that of other carbamate insecticides such as carbaryl and aldicarb.
Biochemical and Physiological Effects
Metolcarb has been shown to have a wide range of biochemical and physiological effects in insects and mammals. In insects, it causes a rapid and irreversible inhibition of acetylcholinesterase, leading to paralysis and death. In mammals, it also inhibits acetylcholinesterase, but the effects are reversible and depend on the dose and duration of exposure. Chronic exposure to Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate has been linked to neurological disorders such as Parkinson's disease and Alzheimer's disease in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Metolcarb has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. It is also relatively stable and can be stored for long periods without degradation. However, Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate has some limitations, including its toxicity to humans and other non-target organisms, its potential for environmental contamination, and its limited availability due to regulatory restrictions.
Orientations Futures
There are several future directions for research on Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate, including the development of new insecticides with improved selectivity and safety, the investigation of its effects on non-target organisms in the environment, and the development of new methods for detecting and monitoring its presence in food and water. Other areas of research include the identification of new targets for insecticide action, the elucidation of the molecular mechanisms underlying the toxicity of carbamate insecticides, and the development of new strategies for controlling insect pests that are resistant to conventional insecticides.
Conclusion
Metolcarb is a carbamate insecticide that is widely used in agriculture to control pests. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects and mammals. Metolcarb has been extensively studied for its insecticidal properties and its effects on the nervous system, and it has several advantages and limitations for lab experiments. There are several future directions for research on Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate, including the development of new insecticides with improved selectivity and safety, the investigation of its effects on non-target organisms in the environment, and the development of new methods for detecting and monitoring its presence in food and water.
Méthodes De Synthèse
Metolcarb can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 1-(1-methoxy-2,2-dimethylpropyl)amine or the reaction of methyl chloroformate with 1-(1-methoxy-2,2-dimethylpropyl)amine. The most commonly used method involves the reaction of methyl isocyanate with 1-(1-methoxy-2,2-dimethylpropyl)amine hydrochloride in the presence of a base such as sodium hydroxide. This method yields Methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate with a purity of over 99%.
Applications De Recherche Scientifique
Metolcarb has been extensively studied for its insecticidal properties and its effects on the nervous system. It has been used as a model compound for studying the mechanism of action of carbamate insecticides and for developing new insecticides with improved selectivity and safety. Metolcarb has also been used in ecological studies to investigate the impact of insecticides on non-target organisms such as bees and aquatic invertebrates.
Propriétés
Numéro CAS |
122716-71-6 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
methyl N-(1-methoxy-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)6(11-4)9-7(10)12-5/h6H,1-5H3,(H,9,10) |
Clé InChI |
VYHUBQWELUVQLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(NC(=O)OC)OC |
SMILES canonique |
CC(C)(C)C(NC(=O)OC)OC |
Synonymes |
Carbamic acid, (1-methoxy-2,2-dimethylpropyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
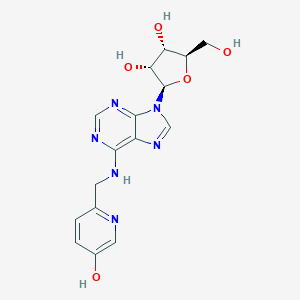
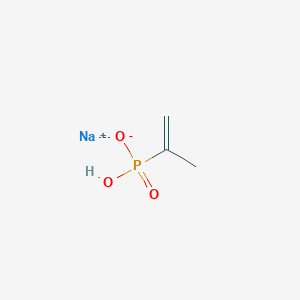
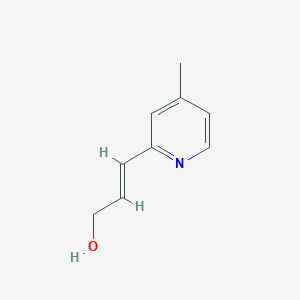
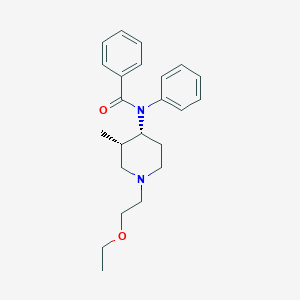

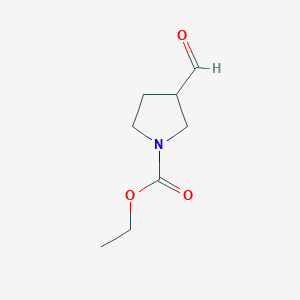
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
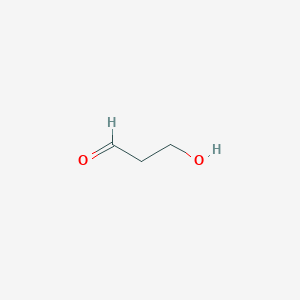
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
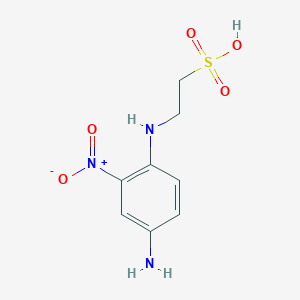
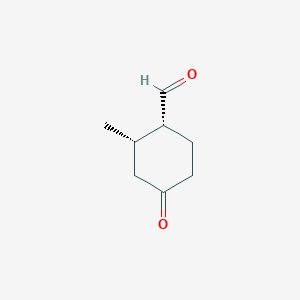
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)